Dolichotheline

Description

Contextualization within the Class of Imidazole (B134444) Alkaloids

Dolichotheline is classified as an imidazole alkaloid, a specific group of natural nitrogen-containing compounds distinguished by the presence of an imidazole ring in their molecular structure. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature is also found in the essential amino acid L-histidine, which serves as a key biosynthetic precursor for many imidazole alkaloids, including this compound. umich.edu

The biosynthesis of this compound in the cactus Dolichothele sphaerica has been shown to originate from L-histidine. umich.edu The imidazole portion of this compound is derived directly from this amino acid. The remainder of the molecule comes from isovaleric acid, which itself is derived from the amino acid leucine (B10760876). umich.edu This biosynthetic pathway highlights the intricate metabolic processes through which plants produce a diverse array of chemical compounds. While the class of imidazole alkaloids is not as large as other alkaloid groups, it contains other well-known compounds such as pilocarpine (B147212), which is used in ophthalmology. umich.edu

Historical Overview of this compound Discovery and Initial Characterization

The discovery and initial scientific description of this compound were detailed in a 1970 publication in the journal Phytochemistry. In this seminal work, researchers H. Rosenberg and A. G. Paul reported the successful isolation of this novel imidazole alkaloid from the cactus species Dolichothele sphaerica. umich.edu

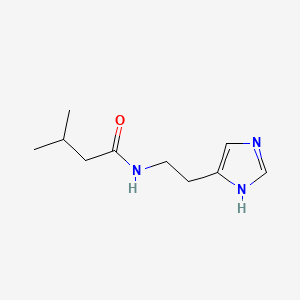

Their research involved the extraction of chemical constituents from the plant material, followed by separation and purification processes to obtain the pure compound. Through meticulous characterization, they identified the structure of this compound as N-isovalerylhistamine. umich.edu This means the molecule consists of a histamine (B1213489) backbone that is acylated with an isovaleryl group.

To definitively confirm the proposed structure, Rosenberg and Paul also accomplished the chemical synthesis of this compound. umich.edu This synthetic confirmation is a critical step in the characterization of a new natural product, as it provides unambiguous proof of the molecular structure. The properties of the synthesized compound were then compared to those of the natural isolate, and their identity was confirmed. This foundational work provided the first comprehensive description of this compound, laying the groundwork for any subsequent research on the compound.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | N-Isovalerylhistamine |

| Synonym | This compound |

| Molecular Formula | C10H17N3O |

| Class | Imidazole Alkaloid |

Table 2: Biosynthetic Precursors of this compound

| Precursor Molecule | Origin | Contribution to this compound Structure |

| L-Histidine | Essential Amino Acid | Imidazole ring and ethylamine (B1201723) side chain |

| Isovaleric Acid | Derived from Leucine | Isovaleryl group attached to the amine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23100-08-5 |

|---|---|

Molecular Formula |

C10H17N3O |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-3-methylbutanamide |

InChI |

InChI=1S/C10H17N3O/c1-8(2)5-10(14)12-4-3-9-6-11-7-13-9/h6-8H,3-5H2,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

IYVCRLBHSDTDKL-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NCCC1=CN=CN1 |

Canonical SMILES |

CC(C)CC(=O)NCCC1=CN=CN1 |

Other CAS No. |

23100-08-5 |

Synonyms |

dolichotheline N-isovalerylhistamine |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Dolichotheline

Identification of Primary Biological Sources

The principal source identified for dolichotheline is the cactus species Dolichothele sphaerica (also known as Echinocereus sphaericus), which is indigenous to Texas biocyclopedia.comnih.govmdpi.comresearchgate.netcapes.gov.brchemistry-chemists.comumich.eduscribd.comdokumen.pubphcog.comresearchgate.netresearchgate.netarchive.org. This species belongs to the Cactaceae family biocyclopedia.comnih.govmdpi.comdokumen.pubphcog.comresearchgate.net. Research has confirmed the isolation and characterization of this compound from this cactus, identifying it as N-isovalerylhistamine researchgate.netumich.eduresearchgate.net. Biosynthetic studies indicate that this compound originates from the amino acid L-histidine, with additional carbon atoms derived from L-leucine, which is converted to isovaleric acid biocyclopedia.comnih.govmdpi.comchemistry-chemists.comumich.eduarchive.org. Histamine (B1213489), a decarboxylation product of histidine, serves as a direct precursor, reacting with isovaleryl CoA to yield this compound chemistry-chemists.comumich.edu. Beyond this compound, Dolichothele sphaerica also contains β-phenethylamines, although this compound is noted as a rarely occurring imidazole (B134444) alkaloid within the Cactaceae family, which more commonly features β-phenethylamine and tetrahydroisoquinoline structures capes.gov.brphcog.comresearchgate.net.

Table 2.1: Primary Biological Source of this compound

| Plant Species | Family | Geographical Origin | Key Alkaloid Class | Notes |

| Dolichothele sphaerica | Cactaceae | Texas, USA | Imidazole Alkaloid | Primary source; also contains β-phenethylamines. Histidine and leucine (B10760876) are biosynthetic precursors. |

Distribution Patterns in Related Botanical Families

This compound has been specifically identified within the Cactaceae family biocyclopedia.comnih.govmdpi.comdokumen.pubphcog.comresearchgate.netarchive.org. While other plant families, such as Rutaceae (e.g., Pilocarpus microphyllus), are known sources of imidazole alkaloids like pilocarpine (B147212) and pilosine, this compound itself has not been reported in these or other botanical families in the reviewed literature biocyclopedia.comnih.govdokumen.pub. The presence of imidazole alkaloids in Cactaceae, including this compound, is considered rare, with other alkaloid types being more prevalent within this family phcog.comresearchgate.net. Therefore, based on current research, the distribution of this compound appears to be largely confined to Dolichothele sphaerica within the Cactaceae.

Proposed Ecological Roles and Adaptive Significance

The specific ecological roles and adaptive significance of this compound have not been extensively detailed in the provided research findings. While alkaloids in general are recognized for their diverse functions in plants, including defense against herbivores (antifeedant activity), pathogen resistance, and allelopathic interactions dokumen.pubarchive.orgnih.govmdpi.comnih.gov, direct evidence or proposed functions specifically attributed to this compound are limited in the reviewed literature. For instance, studies discuss the antifeedant properties of other plant compounds, such as pyrrolizidine (B1209537) alkaloids or triterpenoid (B12794562) saponins (B1172615) archive.orgnih.gov, and the allelopathic effects of phenolic acids nih.gov. Result apsnet.org mentions this compound in the context of plant defense but does not specify its role, noting it is "likely of plant origin." Without further specific research detailing its interactions within its ecological niche, its precise adaptive significance remains an area for further investigation.

Compound Name Table

this compound

Histidine

Leucine

Histamine

Isovaleric acid

N-isovalerylhistamine

β-phenethylamines

Pilocarpine

Pilosine

Pyrrolizidine alkaloids

Triterpenoid saponins

Phenolic acids

Biosynthetic Pathways of Dolichotheline

Precursor Incorporation Studies (e.g., Histidine, L-Leucine, Isovaleric Acid)

Early investigations into the biosynthetic origins of dolichotheline centered on the administration of radiolabeled compounds to the cactus Dolichothele sphaerica. These studies were designed to trace the metabolic fate of potential precursor molecules and determine their incorporation into the final this compound structure.

Key findings from these precursor incorporation studies have demonstrated that the imidazole (B134444) ring and the adjacent three-carbon chain of this compound are derived from the amino acid L-histidine . This was established by feeding radiolabeled L-histidine to the cactus and subsequently observing the distribution of the radiolabel within the isolated this compound.

The isovaleramide (B1672630) portion of this compound was initially thought to arise directly from the amino acid L-leucine . However, further detailed studies revealed that isovaleric acid is the more immediate precursor. While L-leucine can be metabolized to isovaleric acid, direct feeding experiments with labeled isovaleric acid showed a more efficient incorporation into the this compound molecule. This suggests a metabolic pathway where L-leucine is first converted to isovaleric acid, which is then activated and condensed with the histamine-derived portion of the molecule.

The following table summarizes the key precursors and their contribution to the this compound structure as determined by incorporation studies.

| Precursor | Incorporated into | Evidence |

| L-Histidine | Imidazole ring and three-carbon side chain | Radiolabeling studies in Dolichothele sphaerica |

| L-Leucine | Isovaleramide moiety (indirectly) | Lower incorporation efficiency compared to isovaleric acid |

| Isovaleric Acid | Isovaleramide moiety (directly) | High incorporation efficiency in radiolabeling experiments |

These foundational studies have been crucial in outlining the general biosynthetic route to this compound, highlighting the convergence of amino acid metabolism in the formation of this unique alkaloid.

Elucidation of Enzymatic Transformations and Intermediates

Following the identification of the primary precursors, research efforts have been directed towards understanding the specific enzymatic reactions and intermediate molecules involved in the construction of this compound. The biosynthetic pathway can be conceptualized as two converging branches: the formation of histamine (B1213489) from L-histidine and the activation of isovaleric acid.

The initial step in the pathway is the decarboxylation of L-histidine to produce histamine . This reaction is catalyzed by a histidine decarboxylase , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. Histamine represents the first key intermediate derived from histidine.

Concurrently, isovaleric acid, derived from the catabolism of L-leucine, must be activated to facilitate its amide bond formation with histamine. This activation is presumed to occur via the formation of an isovaleryl-CoA thioester, a common mechanism for activating carboxylic acids in biological systems. This step would be catalyzed by an acyl-CoA synthetase .

The final step in the biosynthesis is the condensation of histamine with the activated isovaleric acid derivative. An N-acyltransferase is hypothesized to catalyze the formation of the amide linkage between the amino group of histamine and the carbonyl group of isovaleryl-CoA, yielding this compound.

The proposed enzymatic transformations and intermediates are outlined in the table below.

| Step | Precursor | Intermediate | Enzyme (Proposed) |

| 1 | L-Histidine | Histamine | Histidine decarboxylase |

| 2 | Isovaleric Acid | Isovaleryl-CoA | Acyl-CoA synthetase |

| 3 | Histamine + Isovaleryl-CoA | This compound | N-acyltransferase |

While the general enzymatic steps have been inferred from analogous biosynthetic pathways, the specific enzymes responsible for this compound synthesis in cacti have not yet been isolated and characterized in detail.

Genetic and Genomic Approaches to Biosynthesis

To date, there is a notable absence of published research applying genetic and genomic approaches to the study of this compound biosynthesis. The genes encoding the putative histidine decarboxylase, acyl-CoA synthetase, and N-acyltransferase involved in this specific pathway in cacti have not been identified or cloned.

Future research in this area would likely involve transcriptomic analysis of this compound-producing cactus species to identify candidate genes that are co-expressed with the production of the alkaloid. Subsequent gene silencing or heterologous expression studies would be necessary to confirm the function of these candidate genes and definitively establish the genetic basis of this compound biosynthesis. The lack of genetic information represents a significant gap in the complete understanding of how this natural product is synthesized.

Chemoenzymatic and Directed Biosynthesis of this compound and Analogs

The application of chemoenzymatic and directed biosynthesis strategies for the production of this compound and its analogs is an area with considerable potential, though currently underexplored. A chemoenzymatic approach could leverage a combination of chemical synthesis and enzymatic transformations to create novel derivatives of this compound.

For instance, a synthetic biology approach could involve the heterologous expression of the this compound biosynthetic genes (once identified) in a microbial host such as E. coli or yeast. This engineered organism could then be used as a biocatalyst for the production of this compound from simple precursors.

Furthermore, directed biosynthesis could be employed to generate novel this compound analogs. This would involve feeding synthetic, non-natural isovaleric acid analogs to a biological system capable of this compound synthesis. If the biosynthetic enzymes, particularly the putative N-acyltransferase, exhibit substrate promiscuity, they may accept these unnatural substrates and incorporate them into the final product, leading to the creation of a library of novel this compound derivatives with potentially altered biological activities.

While these approaches are theoretically feasible and have been successfully applied to other natural product pathways, their application to this compound is contingent on the future identification and characterization of the relevant biosynthetic genes and enzymes.

Synthetic Chemistry of Dolichotheline

Total Synthesis Methodologies of the Dolichotheline Scaffold

The total synthesis of this compound, chemically known as N-isovalerylhistamine, is most classically achieved through the direct acylation of histamine (B1213489). This approach leverages the readily available starting material, histamine, which possesses the core imidazole-ethylamino structure of this compound.

A prominent method employed for this transformation is the Schotten-Baumann reaction . iitk.ac.inchemistnotes.com This reaction involves the treatment of an amine with an acyl chloride in the presence of a base. iitk.ac.inbyjus.com In the context of this compound synthesis, histamine acts as the amine nucleophile, and isovaleryl chloride serves as the acylating agent. The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous basic solution. organic-chemistry.org The base, often sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction, which prevents the protonation of the unreacted histamine and drives the reaction to completion. byjus.comorganic-chemistry.org

The mechanism of the Schotten-Baumann synthesis of this compound proceeds via nucleophilic acyl substitution. The primary amino group of histamine attacks the electrophilic carbonyl carbon of isovaleryl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the final amide product, this compound. chemistnotes.com

Key Features of the Schotten-Baumann Synthesis of this compound:

| Feature | Description |

| Starting Materials | Histamine, Isovaleryl chloride |

| Reagents | Aqueous base (e.g., NaOH), Organic solvent |

| Reaction Type | Nucleophilic Acyl Substitution |

| Key Advantage | High efficiency and directness |

This synthetic route is highly efficient and provides a straightforward pathway to the this compound scaffold.

Development of Synthetic Routes for this compound Analogues and Derivatives

The development of synthetic routes for this compound analogues and derivatives is crucial for structure-activity relationship (SAR) studies and the exploration of new biological activities. While specific literature solely dedicated to this compound analogues is not abundant, general strategies for the derivatization of natural products can be applied. These strategies often focus on modifying specific functionalities within the molecule.

For this compound, synthetic modifications can be envisioned at two primary locations: the acyl side chain and the imidazole (B134444) ring.

Modification of the Acyl Side Chain: A straightforward approach to generating this compound analogues is to vary the acyl group. This can be achieved by employing different acyl chlorides or carboxylic acid anhydrides in the acylation of histamine. This strategy allows for the introduction of a wide range of functionalities, including variations in chain length, branching, and the incorporation of cyclic or aromatic moieties. For instance, coupling histamine with various fatty acids could yield a library of lipophilic this compound analogues. nih.gov

Modification of the Imidazole Ring: Functionalization of the imidazole ring presents a greater synthetic challenge but offers the potential for significant structural diversification. Modern methods for C-H functionalization of heterocycles could be employed to introduce substituents at various positions on the imidazole core. researchgate.net Additionally, starting from substituted histamines would provide another avenue to this compound derivatives with modified imidazole rings.

The synthesis of such analogues allows for a systematic investigation of how structural changes impact the biological profile of the parent compound.

Strategic Approaches in Imidazole Alkaloid Synthesis

The synthesis of this compound is a specific example within the broader field of imidazole alkaloid synthesis. The strategic approaches in this area range from the synthesis of simple derivatives to the complex total synthesis of polycyclic marine alkaloids. rsc.orgnih.gov

For simpler imidazole alkaloids like this compound, the primary strategy often involves the elaboration of a pre-existing imidazole ring. researchgate.net This is exemplified by the use of histamine as a building block. This "late-stage functionalization" approach is highly convergent and efficient.

For more complex imidazole-containing natural products, synthetic strategies often involve the de novo construction of the imidazole ring itself. Several classical methods exist for this purpose, including:

The Debus Synthesis: A one-pot synthesis of imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.

The Wallach Synthesis: The reaction of an amidine with an α-haloketone.

The Marckwald Synthesis: The reaction of an α-aminoketone with a cyanate (B1221674) or a similar reagent. mu-varna.bg

These methods provide access to a wide variety of substituted imidazoles that can then be further elaborated into more complex alkaloid structures. researchgate.net The choice of strategy depends on the complexity of the target molecule and the availability of starting materials. In the case of this compound, its relatively simple structure makes the direct functionalization of histamine the most logical and widely adopted synthetic strategy.

Molecular Mechanisms and Investigated Biological Activities of Dolichotheline

In Vitro Assessment of Cellular and Molecular Targets

In vitro studies are fundamental in determining the biological activity of a compound by testing it on isolated cells or molecular components outside of a living organism. nih.gov These assessments allow for a controlled investigation of the direct effects of a substance on specific cellular targets. For Dolichotheline, while it is recognized as a significant natural product, comprehensive screening against a wide array of cell lines to identify specific cellular and molecular targets is not extensively detailed in the current body of literature.

Typically, the initial assessment of a novel compound involves screening against various human cell lines to identify potential cytotoxic or cytostatic effects. dovepress.com This can include cancer cell lines from different tissues (e.g., breast, lung, colon) and normal cell lines to determine selectivity. frontiersin.org The interaction of this compound with cellular targets could be explored using techniques such as flow cytometry and confocal microscopy to understand cellular uptake and localization. researchgate.net Future research could focus on high-throughput screening and molecular profiling to elucidate the specific proteins, nucleic acids, or cellular pathways that this compound interacts with, thereby revealing its primary molecular targets.

Receptor Binding and Downstream Signaling Pathway Studies (Pre-clinical, mechanistic)

This compound is chemically identified as N-isopentenylhistamine. Its structure is composed of a histamine (B1213489) core with an attached isopentenyl group. This structural similarity to histamine, a crucial biogenic amine, strongly suggests that this compound's biological activities may be mediated through interaction with histamine receptors. nih.gov Histamine exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. youtube.com Each receptor is coupled to different G proteins and activates specific downstream signaling pathways. youtube.com

The binding of a ligand to these receptors initiates a cascade of intracellular events. mdpi.com For example, activation of the H1 receptor typically leads to the activation of the Gq/11 family of G proteins, resulting in the stimulation of phospholipase C and subsequent increases in intracellular calcium. nih.gov H2 receptor activation, on the other hand, stimulates the Gs protein, leading to adenylyl cyclase activation and an increase in cyclic AMP (cAMP). youtube.com The H3 and H4 receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase activity. youtube.com

While it is hypothesized that this compound may act as an agonist or antagonist at these receptors, specific preclinical studies detailing its binding affinities (e.g., Ki or Kd values) and functional activity at each histamine receptor subtype are not extensively documented. Such studies would be crucial to understanding its pharmacological profile and predicting its physiological effects.

Table 1: Histamine Receptors and Their Associated Signaling Pathways

| Receptor | G Protein Coupling | Primary Effector | Key Downstream Signal |

|---|---|---|---|

| H1 Receptor | Gq/11 | Phospholipase C | ↑ Inositol triphosphate (IP3), ↑ Diacylglycerol (DAG), ↑ Ca2+ |

| H2 Receptor | Gs | Adenylyl Cyclase | ↑ Cyclic AMP (cAMP) |

| H3 Receptor | Gi/o | Adenylyl Cyclase | ↓ Cyclic AMP (cAMP) |

| H4 Receptor | Gi/o | Adenylyl Cyclase | ↓ Cyclic AMP (cAMP) |

Enzymatic Modulation and Biochemical Characterization (e.g., for specific enzymes, in vitro assays)

Enzyme inhibition or activation is a common mechanism of action for many bioactive compounds. nih.gov In vitro enzyme assays are employed to determine if a compound can alter the activity of a specific enzyme, which can provide insight into its therapeutic potential or toxicity. mdpi.com These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the calculation of parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). researchgate.net

For this compound, specific biochemical characterization through a broad panel of enzymatic assays is not widely reported. Given its structure as a histamine derivative, potential enzymes of interest for future investigation could include those involved in histamine metabolism, such as histamine N-methyltransferase (HNMT) and diamine oxidase (DAO). Modulation of these enzymes could affect endogenous histamine levels, leading to various physiological responses. However, without direct experimental evidence, any potential interaction between this compound and these or other enzymes remains speculative.

Comparative Mechanistic Studies with Structurally Related Imidazole (B134444) Alkaloids

The imidazole alkaloid family is a diverse group of natural products characterized by an imidazole ring structure. nih.gov This class includes compounds with a wide range of biological activities, from the antifungal properties of agents like clotrimazole, which inhibits ergosterol (B1671047) synthesis, to the varied physiological effects of histamine. nih.gov

The most direct and relevant comparison for this compound is with histamine itself. The key structural difference is the presence of the N-isopentenyl group on the side-chain nitrogen. This modification significantly increases the lipophilicity of the molecule compared to histamine. This change in chemical property could influence several aspects of its activity:

Receptor Affinity and Selectivity: The bulky isopentenyl group may alter the binding affinity and selectivity of the molecule for the different histamine receptor subtypes compared to the endogenous ligand, histamine.

Pharmacokinetics: Increased lipophilicity could affect its absorption, distribution, metabolism, and ability to cross cellular membranes, including the blood-brain barrier.

Metabolic Stability: The isopentenyl group might protect the molecule from rapid degradation by enzymes that typically metabolize histamine.

While mechanistic studies directly comparing this compound to other marine or microbial imidazole alkaloids are scarce, the comparison with histamine provides a strong framework for predicting its potential biological activities, which would primarily revolve around the modulation of the histaminergic system. nih.govyoutube.com

Structure Activity Relationship Sar Studies of Dolichotheline and Its Derivatives

Rational Design of Dolichotheline Analogues for SAR Probing

The rational design of analogues is a cornerstone of SAR studies, involving the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. This process allows researchers to identify the pharmacophore—the essential features responsible for a molecule's therapeutic effects. For this compound, this would involve synthesizing a series of related compounds with variations in different parts of the molecule, such as the imidazole (B134444) ring, the isovaleramide (B1672630) side chain, or the position and nature of substituents. However, specific studies detailing the synthesis and subsequent biological evaluation of a library of this compound analogues for the purpose of SAR probing are not prominently featured in the current body of scientific literature.

Identification of Key Structural Moieties Influencing Biological Activity

A primary goal of SAR studies is to pinpoint the specific structural components, or moieties, that are crucial for a compound's biological activity. This knowledge is vital for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In the context of this compound, this would involve determining whether the imidazole core is essential, the role of the N-acylation, and the significance of the length and branching of the acyl chain. Without a series of analogues and their corresponding biological data, the identification of these key structural moieties for this compound remains speculative.

Computational Methods in this compound SAR (e.g., Molecular Docking, QSAR)

Computational tools like molecular docking and QSAR are integral to modern drug discovery and SAR analysis. Molecular docking predicts the preferred orientation of a molecule when bound to a specific target protein, offering insights into the molecular basis of its activity. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

While these computational methods are widely applied to various classes of compounds, there is a notable absence of published studies that specifically report the use of molecular docking or the development of QSAR models for this compound and its derivatives. Such studies would be instrumental in elucidating its mechanism of action at a molecular level and in guiding the design of new, potentially more effective analogues.

Advanced Analytical Methodologies for Dolichotheline Research

The rigorous scientific investigation of dolichotheline, an imidazole (B134444) alkaloid, necessitates the use of sophisticated analytical methodologies. These techniques are crucial for the efficient extraction of the compound from natural sources, its accurate quantification, and the unambiguous elucidation of its chemical structure. Modern analytical chemistry provides a powerful toolkit for researchers, enabling detailed analysis even in complex biological matrices.

Future Perspectives and Unexplored Research Avenues

Advancements in Biosynthetic Pathway Elucidation and Enzyme Characterization

The biosynthesis of Dolichotheline is understood to originate from L-histidine, with additional carbon atoms supplied by L-leucine, which is converted to isovaleric acid nih.govumich.educhemistry-chemists.comchemistry-chemists.commdpi.combiocyclopedia.com. Further studies have indicated that histamine (B1213489), a decarboxylated form of histidine, serves as a more direct and efficient precursor, reacting with isovaleryl CoA to form this compound umich.educhemistry-chemists.comchemistry-chemists.com. However, the specific enzymes responsible for catalyzing these transformations, particularly the N-isovalerylation of histamine, remain largely uncharacterized.

Future research could focus on the detailed elucidation of the complete biosynthetic pathway. This would involve identifying and isolating the genes and enzymes involved, potentially utilizing techniques such as chemoproteomics frontiersin.org or comparative genomics with related histidine-derived alkaloids like ergothioneine (B1671048) nih.govmdpi.comresearchgate.net. Understanding the regulatory mechanisms governing this compound production within the cactus could also reveal novel insights. Furthermore, exploring the application of metabolic engineering in microbial hosts or plant cell cultures, similar to approaches used for other valuable natural products nih.gov, could provide a platform for detailed enzymatic studies and the characterization of individual enzymes.

Discovery of Novel Biological Activities and Targets

While this compound has been identified as a natural product, its specific biological activities and molecular targets are not extensively documented in the provided literature. Its structural relationship to histamine, a crucial neurotransmitter and signaling molecule, suggests potential roles in biological systems that warrant investigation. Related histidine-derived alkaloids, such as pilocarpine (B147212), exhibit significant pharmacological activities, including muscarinic agonism mdpi.combiocyclopedia.com.

Unexplored research avenues lie in systematically screening this compound for a range of biological activities. This could include investigating its potential as an antioxidant, its interactions with neurotransmitter systems, its effects on cellular signaling pathways, or its role in plant defense mechanisms. Its presence in various metabolomic analyses scienceopen.commdpi.comnih.govmdpi.comnih.gov indicates its involvement in metabolic processes, but the precise function remains elusive. Identifying specific protein targets or pathways modulated by this compound would be a significant step in understanding its physiological relevance.

Innovations in Sustainable Production and Synthetic Chemistry

The initial isolation and characterization of this compound were followed by its laboratory synthesis, notably through the reaction of histamine with isovaleric anhydride (B1165640) umich.eduumich.edu. While this confirmed its structure, the development of more sustainable and efficient production methods presents a key future direction. Drawing inspiration from advancements in green chemistry and biotechnology for other natural products nih.govjddhs.comrsc.orgfrontiersin.org, research could focus on several areas:

Biotechnological Production: Harnessing microbial fermentation or plant cell/tissue culture systems for the sustainable production of this compound could offer an environmentally friendly alternative to extraction from its natural source. Optimizing culture conditions, precursor feeding, and genetic engineering of production hosts are potential strategies nih.gov.

Green Synthetic Chemistry: Developing novel synthetic routes that minimize solvent use, reduce energy consumption, and improve atom economy aligns with sustainable pharmaceutical synthesis principles jddhs.com. This could involve exploring biocatalytic approaches using isolated enzymes or whole-cell systems.

Process Optimization: For any scaled-up production, optimizing downstream processing, purification techniques, and waste reduction strategies will be crucial for economic viability and environmental responsibility siegfried.ch.

Expanded Role of this compound in Chemical Ecological Studies

The field of chemical ecology investigates the roles of chemical compounds in ecological interactions rushim.ruwikipedia.org. Semiochemicals, which are chemical signals affecting the behavior of organisms wikipedia.orgbioprotectionportal.comresearchgate.net, are central to this field. While the term "semiochemical" and its general applications in pest management are noted in the literature wikipedia.orgbioprotectionportal.comresearchgate.netphysionet.orgresearchgate.net, this compound's specific role in chemical ecology remains largely unexplored.

Future research could investigate whether this compound functions as a semiochemical for Dolichothele sphaerica or other organisms. This might include its role in plant defense against herbivores or pathogens, its involvement in attracting beneficial insects or microbes, or its function in inter- or intra-species communication within its natural habitat. Understanding its ecological significance could uncover novel biological activities and provide insights into the plant's survival strategies.

Table 1: Key Precursors and Biosynthetic Steps for this compound

| Precursor/Step | Description | Source/Reference(s) |

| Primary Precursor | L-Histidine | nih.govumich.educhemistry-chemists.comchemistry-chemists.commdpi.combiocyclopedia.com |

| Intermediate | Histamine (decarboxylated L-histidine) | umich.educhemistry-chemists.comchemistry-chemists.com |

| Carbon Source | L-Leucine (converted to Isovaleric acid) | nih.govumich.educhemistry-chemists.comchemistry-chemists.commdpi.combiocyclopedia.com |

| Acylating Agent | Isovaleryl CoA | umich.edu |

| Biosynthetic Reaction | Reaction of Histamine with Isovaleryl CoA | umich.edu |

| Synthetic Route (Lab) | Refluxing Histamine with Isovaleric anhydride | umich.eduumich.edu |

| Originating Organism | Cactus Dolichothele sphaerica (Cactaceae) | umich.edubiocyclopedia.comumich.eduresearchgate.nettroutsnotes.com |

| Chemical Classification | Imidazole (B134444) Alkaloid; N-isovalerylhistamine | umich.eduumich.eduumich.edu |

Q & A

(Basic) What analytical techniques are most reliable for identifying and characterizing Dolichotheline in plant extracts?

To confirm the presence and structural integrity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) provides detailed insights into its imidazole ring and side-chain configuration . Infrared (IR) spectroscopy can validate functional groups like amide bonds. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) paired with reference standards aids in purity assessment. For reproducibility, document solvent systems and instrument parameters in detail .

(Basic) What is the biosynthetic pathway of this compound in Dolichothele species, and how is it experimentally validated?

This compound biosynthesis involves tyrosine as a precursor, with enzymatic steps catalyzing decarboxylation and alkylation to form the imidazole core and N-isopentenyl side chain. Early studies used isotopic labeling (e.g., C-tyrosine) to track carbon incorporation, confirmed via autoradiography and MS . In vitro enzyme assays with plant cell extracts can identify key biosynthetic enzymes. Recent advances in transcriptomics (e.g., RNA sequencing) may reveal gene clusters responsible for alkaloid synthesis .

(Advanced) What methodological challenges arise during this compound isolation, and how can they be mitigated?

Challenges include low natural abundance, matrix interference from co-occurring alkaloids, and instability during extraction. Optimized extraction protocols using polar solvents (e.g., methanol-water mixtures) and acid-base partitioning improve yield . Countercurrent chromatography minimizes degradation, while solid-phase extraction (SPE) removes contaminants. Validate each step with TLC or HPLC and compare retention times to authenticated standards .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often stem from variability in experimental models, purity, or dosage. Standardized bioassays (e.g., fixed cell lines, uniform solvent controls) reduce confounding factors. Replicate studies using WHO/GMP-grade reagents and disclose purity levels (e.g., ≥95% via HPLC). Meta-analyses of existing data can identify trends, while molecular docking studies clarify structure-activity relationships .

(Basic) What structural analogs of this compound exist, and how do their pharmacological profiles differ?

This compound shares structural homology with other imidazole alkaloids like histamine and pilocarpine. Comparative studies using X-ray crystallography or computational modeling highlight differences in side-chain flexibility and receptor binding. For example, the N-isopentenyl group in this compound may enhance lipophilicity, altering membrane permeability compared to shorter-chain analogs .

(Advanced) What experimental designs are optimal for studying this compound’s ecological roles in native cacti?

Design field experiments to assess herbivore deterrence or allelopathic effects. Controlled feeding trials with insect larvae quantify toxicity, while metabolomic profiling of plant-soil microenvironments identifies ecological interactions. Use multivariate statistics (e.g., PCA) to correlate this compound concentrations with environmental variables like soil pH or predation rates .

(Basic) Which spectroscopic markers are definitive for this compound identification?

Key markers include:

- NMR : A singlet at δ 7.5 ppm (imidazole H-2), a triplet at δ 3.4 ppm (CH adjacent to amide), and a doublet at δ 1.2 ppm (isopentenyl methyl groups) .

- IR : Stretching vibrations at 1650 cm (amide C=O) and 1550 cm (imidazole ring) .

(Advanced) How can structure-activity relationship (SAR) studies of this compound derivatives be methodologically rigorous?

Synthesize derivatives via N-alkylation or side-chain modifications and validate structures with MS/NMR. Test bioactivity in parallel with parent compounds using dose-response assays (e.g., IC in cancer cell lines). Apply QSAR models to predict pharmacokinetic properties and prioritize candidates for in vivo testing .

(Basic) What gaps exist in understanding this compound’s mechanism of action in biological systems?

Current literature lacks data on target specificity (e.g., receptor binding assays) and metabolic fate (e.g., cytochrome P450 interactions). Address this by integrating proteomics (e.g., affinity chromatography) and radiolabeled tracer studies to map cellular uptake and degradation pathways .

(Advanced) What statistical approaches are suitable for analyzing this compound’s dose-response in toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to estimate LD values. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares effects across doses. For longitudinal data, apply mixed-effects models to account for individual variability. Report confidence intervals and effect sizes to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.